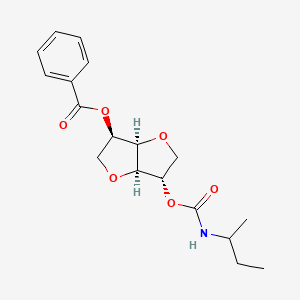

Isosorbide-2-(butylcarbamate)-5-benzoate

Description

Isosorbide-2-(butylcarbamate)-5-benzoate (compound 57 in ) is a chemically modified derivative of isosorbide, a bicyclic sugar alcohol derived from renewable resources like starch. This compound features a butylcarbamate group at the 2-position and a benzoate ester at the 5-position of the isosorbide backbone. The compound has been investigated primarily for its role as a butyrylcholinesterase (BuChE) inhibitor, with applications in neurodegenerative disorders such as Alzheimer’s disease .

Properties

Molecular Formula |

C18H23NO6 |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

[(3R,3aR,6S,6aR)-6-(butan-2-ylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] benzoate |

InChI |

InChI=1S/C18H23NO6/c1-3-11(2)19-18(21)25-14-10-23-15-13(9-22-16(14)15)24-17(20)12-7-5-4-6-8-12/h4-8,11,13-16H,3,9-10H2,1-2H3,(H,19,21)/t11?,13-,14+,15-,16-/m1/s1 |

InChI Key |

PEHJQBISUGKFJH-IXCHPVQKSA-N |

Isomeric SMILES |

CCC(C)NC(=O)O[C@H]1CO[C@H]2[C@@H]1OC[C@H]2OC(=O)C3=CC=CC=C3 |

Canonical SMILES |

CCC(C)NC(=O)OC1COC2C1OCC2OC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Isosorbide-2-(butylcarbamate)-5-benzoate belongs to a family of isosorbide derivatives modified at positions 2 (carbamate) and 5 (ester/nitrate). Key structural analogs include:

Key Structural Differences:

- Carbamate Chain Length: The 2-position substituent varies in alkyl/aryl chain length (e.g., methyl, ethyl, butyl, benzyl).

- 5-Position Functional Group: Benzoate esters (compounds 51, 57) introduce aromaticity and electron-withdrawing effects, whereas mononitrate groups (compounds 154, 156) may confer vasodilatory properties, akin to clinical nitrates like isosorbide mononitrate .

In Vitro Pharmacological Activity

In the Ellman assay, which measures cholinesterase inhibition, compound 57 demonstrated notable BuChE inhibitory activity in human and mouse plasma. Comparative findings include:

- Potency Hierarchy : Benzylcarbamate derivatives (e.g., compound 51) showed moderate activity, while butylcarbamate variants (compound 57) exhibited enhanced potency, likely due to improved hydrophobic interactions with BuChE’s peripheral anionic site .

- Role of 5-Position Substituent: Benzoate-containing compounds (51, 57) outperformed mononitrate analogs (154, 156) in BuChE inhibition, suggesting that the benzoate group stabilizes enzyme-ligand interactions through π-π stacking or hydrogen bonding .

In Vivo Pharmacological Profiling

Compound 57 was among the most potent analogs selected for in vivo testing in a murine model. Key observations:

- Bioavailability : The butylcarbamate group in compound 57 likely enhances lipophilicity, promoting blood-brain barrier penetration compared to shorter-chain analogs (e.g., methylcarbamate, compound 159) .

- Safety Profile: Unlike mononitrate derivatives (e.g., compound 156), which may induce hypotension via nitric oxide release, benzoate-containing compounds (57) avoid cardiovascular side effects, making them safer for chronic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.